molecular formula C27H30ClNO11 B1198547 4'-epi-Adriamycin CAS No. 57819-80-4

4'-epi-Adriamycin

カタログ番号: B1198547
CAS番号: 57819-80-4
分子量: 580 g/mol
InChIキー: MWWSFMDVAYGXBV-UAOJCOQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-epi-Adriamycin, formally known as Epirubicin, is a semisynthetic anthracycline antibiotic and a stereoisomer of doxorubicin (Adriamycin), designed to achieve a superior therapeutic index . This compound functions as a potent antineoplastic agent primarily by inhibiting topoisomerase II . Its mechanism of action involves intercalating into DNA strands, which stabilizes the DNA-topoisomerase II complex and prevents the religation of DNA strands, leading to irreversible DNA breakage, inhibition of nucleic acid (DNA and RNA) synthesis, and ultimately, cell death . Epirubicin is also capable of generating cytotoxic free radicals, causing further cell and DNA damage . In preclinical studies, this compound demonstrates a broad spectrum of antitumor activity, showing efficacy in models such as Lewis lung carcinoma, MS-2 sarcoma, and human melanoma in athymic mice . A key research advantage is its differentiated safety profile compared to doxorubicin. Distribution studies indicate lower concentrations in critical organs like the heart, and chronic toxicity models reveal a quantitatively less cardiotoxic profile, making it a valuable tool for investigating anthracycline efficacy with reduced off-target effects . The compound is extensively metabolized, featuring a unique glucuronidation pathway that contributes to its faster elimination and potentially lower toxicity . Research Applications: • Investigation of chemotherapeutic mechanisms and DNA damage response. • Study of topoisomerase II inhibitors and anthracycline class antibiotics. • Preclinical evaluation of antitumor activity in various cancer models. • Research into strategies to mitigate anthracycline-induced cardiotoxicity. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

57819-80-4

分子式

C27H30ClNO11

分子量

580 g/mol

IUPAC名

(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1

InChIキー

MWWSFMDVAYGXBV-UAOJCOQHSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

異性体SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

他のCAS番号

56390-09-1

ピクトグラム

Irritant; Health Hazard

同義語

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

製品の起源

United States

類似化合物との比較

Structural and Pharmacokinetic Comparison with Adriamycin

Pharmacokinetic Profile

A comparative pharmacokinetic study in ovarian carcinoma patients demonstrated significant differences between 4'-epi-Adriamycin and Adriamycin after simultaneous intravenous administration (Table 1) :

Parameter Adriamycin (Mean) This compound (Mean) Ratio (Adriamycin:4'-epi)
AUC (ng·h/mL) 1,520 950 1.6:1
Cmax (ng/mL) 1,200 1,000 1.2:1
Terminal Half-Life (h) 30.5 21.8 1.4:1

Key findings:

  • Adriamycin exhibited higher systemic exposure (AUC) and peak plasma concentration (Cmax) .
  • Both drugs produced low plasma concentrations of their 13-hydroxymetabolites (≤20 ng/mL), which contribute to cardiotoxicity .

Structural Impact on DNA Binding

In contrast, inversion at the 1' position (e.g., beta-anomer derivatives) reduces DNA interaction and cytotoxicity by ~50% .

In Vitro and Biochemical Activity Compared to Other Anthracyclines

Cytotoxicity in Cell Lines

  • This compound vs. Adriamycin : Both drugs showed similar IC50 values in mouse embryo fibroblasts and HeLa cells, confirming comparable cytotoxic potency .
  • 4-demethoxy derivatives : 4-demethoxy-4'-epi-Adriamycin demonstrated 10–500-fold higher cytotoxicity than Adriamycin in vitro, linked to enhanced DNA synthesis inhibition .

Differentiation Induction

This compound induced differentiation in WEHI-3B myelomonocytic leukemia cells at 50 nM, achieving 40% differentiation rates without requiring high cell densities or autoinduction pathways .

Clinical Efficacy and Toxicity Profiles

Efficacy in Solid Tumors

  • Phase I Trials: In advanced solid tumors, this compound showed objective responses in renal carcinoma and melanoma patients at doses up to 80 mg/m² .
  • Phase II Trials: No responses were observed in advanced hypernephroma (n=19), suggesting tumor-specific sensitivity .

Toxicity Comparison (Table 2)

Toxicity Adriamycin Incidence This compound Incidence Key Studies
Myelosuppression 80–90% 63% (WBC), 16% (platelets)
Alopecia 60–90% 20–40%
Cardiotoxicity 5–26% (cumulative) No clinical signs observed
Nausea/Vomiting 50–80% 30–50%

Key findings:

  • This compound demonstrated milder hematologic and non-hematologic toxicity .
  • No clinical cardiotoxicity was reported, though systolic time interval prolongation indicated subclinical effects .

Discussion and Future Perspectives

This compound retains the antitumor efficacy of Adriamycin while offering improved tolerability, particularly in cardiac and gastrointestinal toxicity . Future studies should explore:

  • Combination therapies : Synergy with cisplatin or cyclophosphamide in ovarian cancer .
  • Novel formulations: Intravesical instillation for bladder cancer to enhance localized efficacy .
  • Biomarker-driven trials : Identifying tumors sensitive to this compound’s differentiation-inducing effects .

Q & A

Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?

  • Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-epi-Adriamycin
Reactant of Route 2
4'-epi-Adriamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。